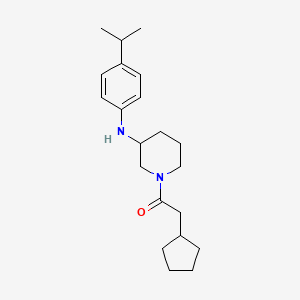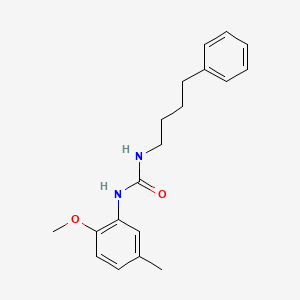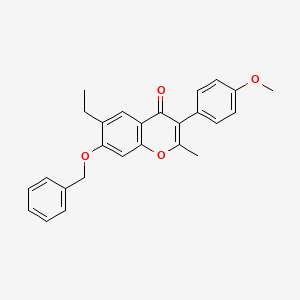
1-(cyclopentylacetyl)-N-(4-isopropylphenyl)-3-piperidinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(cyclopentylacetyl)-N-(4-isopropylphenyl)-3-piperidinamine, also known as CPIP, is a synthetic compound that belongs to the class of opioids. It was first synthesized in 2004 by a group of researchers at the University of California, San Francisco. CPIP has gained significant attention in the scientific community due to its potential as a novel analgesic drug.
作用机制
1-(cyclopentylacetyl)-N-(4-isopropylphenyl)-3-piperidinamine acts as an agonist at the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. 1-(cyclopentylacetyl)-N-(4-isopropylphenyl)-3-piperidinamine also has activity at the delta-opioid receptor, which may contribute to its analgesic effects.
Biochemical and physiological effects:
1-(cyclopentylacetyl)-N-(4-isopropylphenyl)-3-piperidinamine has been shown to produce potent analgesia in animal models of pain. It also has a lower potential for respiratory depression and constipation compared to other opioids. 1-(cyclopentylacetyl)-N-(4-isopropylphenyl)-3-piperidinamine has been shown to have a longer duration of action compared to morphine, which may make it a more attractive option for pain management.
实验室实验的优点和局限性
One advantage of using 1-(cyclopentylacetyl)-N-(4-isopropylphenyl)-3-piperidinamine in lab experiments is its potency and selectivity for the mu-opioid receptor. This allows researchers to study the effects of opioid receptor activation without the confounding effects of non-specific receptor activation. One limitation of using 1-(cyclopentylacetyl)-N-(4-isopropylphenyl)-3-piperidinamine is its limited solubility in aqueous solutions, which may make it difficult to administer in some experimental paradigms.
未来方向
There are several future directions for research on 1-(cyclopentylacetyl)-N-(4-isopropylphenyl)-3-piperidinamine. One area of interest is the development of alternative administration routes, such as transdermal or intranasal delivery, to improve the bioavailability and duration of action of 1-(cyclopentylacetyl)-N-(4-isopropylphenyl)-3-piperidinamine. Another area of interest is the study of the pharmacokinetics and pharmacodynamics of 1-(cyclopentylacetyl)-N-(4-isopropylphenyl)-3-piperidinamine in humans, which may provide valuable information for the development of clinical trials. Additionally, further research is needed to fully understand the potential for abuse and addiction associated with 1-(cyclopentylacetyl)-N-(4-isopropylphenyl)-3-piperidinamine.
合成方法
The synthesis of 1-(cyclopentylacetyl)-N-(4-isopropylphenyl)-3-piperidinamine involves several steps. The first step is the reaction of cyclopentanone with methyl magnesium bromide to form the corresponding alcohol. The alcohol is then converted to the corresponding chloride, which is reacted with 4-isopropylphenylmagnesium bromide to form the desired piperidine. The piperidine is then acetylated with cyclopentanoyl chloride to yield 1-(cyclopentylacetyl)-N-(4-isopropylphenyl)-3-piperidinamine.
科学研究应用
1-(cyclopentylacetyl)-N-(4-isopropylphenyl)-3-piperidinamine has been extensively studied for its potential use as an analgesic drug. It has been shown to be effective in animal models of pain, including neuropathic pain and inflammatory pain. 1-(cyclopentylacetyl)-N-(4-isopropylphenyl)-3-piperidinamine has also been shown to have a lower potential for abuse and addiction compared to other opioids, making it an attractive option for pain management.
属性
IUPAC Name |
2-cyclopentyl-1-[3-(4-propan-2-ylanilino)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O/c1-16(2)18-9-11-19(12-10-18)22-20-8-5-13-23(15-20)21(24)14-17-6-3-4-7-17/h9-12,16-17,20,22H,3-8,13-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIEOLCFWYJVLFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC2CCCN(C2)C(=O)CC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(cyclopentylacetyl)-N-(4-isopropylphenyl)-3-piperidinamine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B5144204.png)
![5-acetyl-4-(2-chlorophenyl)-2-[(2-ethoxyethyl)thio]-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5144212.png)
![6-phenyl-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol](/img/structure/B5144222.png)
![N-(2-chloro-3-pyridinyl)-5-[(dimethylamino)sulfonyl]-2-methoxybenzamide](/img/structure/B5144228.png)
![N-benzyl-5-[(3,4-difluorophenoxy)methyl]-N-(2-hydroxyethyl)-3-isoxazolecarboxamide](/img/structure/B5144233.png)




![1-allyl-5-[4-(allyloxy)-2-bromo-5-methoxybenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5144267.png)
![N-{2-[4-(4-bromobenzoyl)-1-piperazinyl]ethyl}-N'-(4-fluorophenyl)ethanediamide](/img/structure/B5144274.png)
![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenyl 2-iodobenzoate](/img/structure/B5144286.png)
![6-{[(5-amino-4H-1,2,4-triazol-3-yl)thio]acetyl}-4-ethyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5144287.png)
![1-[2-(2-methoxyphenoxy)-3-pyridinyl]-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]methanamine](/img/structure/B5144299.png)